2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide
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Overview
Description
The compound 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic molecule with potential applications in various scientific fields. This compound features a thienopyrimidine core, a sulfanyl group, and a substituted acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the sulfanyl group and the acetamide moiety. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would produce the corresponding alcohol.
Scientific Research Applications
2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The thienopyrimidine core may interact with enzymes or receptors, modulating their activity. The sulfanyl and acetamide groups can form hydrogen bonds or other interactions with biological molecules, influencing their function and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide
- 2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-ethylphenyl)acetamide
Uniqueness
The unique combination of functional groups in 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide provides distinct chemical and biological properties
Biological Activity
The compound 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic molecule characterized by its thienopyrimidine core. This structure is associated with various pharmacological activities, making it a significant candidate in medicinal chemistry. The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors.
Chemical Structure and Properties
The molecular formula of the compound is C22H27N3O2S2, with a molecular weight of approximately 429.6 g/mol. The thienopyrimidine framework contributes to its potential biological activities, particularly in antimicrobial and anticancer domains.
Property | Value |
---|---|
Molecular Formula | C22H27N3O2S2 |
Molecular Weight | 429.6 g/mol |
Structural Features | Thienopyrimidine core, sulfanyl group, acetamide moiety |
Antimicrobial Activity
Research indicates that compounds containing thienopyrimidine structures often exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have been shown to possess antibacterial, antifungal, and antiviral activities. The specific compound under discussion has been evaluated for its effectiveness against various bacterial strains and fungi.
- Antibacterial Activity : Preliminary studies suggest that the compound may inhibit the growth of Gram-positive and Gram-negative bacteria. For example, compounds similar in structure have demonstrated zones of inhibition ranging from 15 mm to 25 mm against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : In vitro assays have indicated that the compound exhibits antifungal properties against pathogens like Candida albicans, with inhibition rates comparable to standard antifungal agents .
Anticancer Activity
The thienopyrimidine core is known for its ability to interfere with cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific kinases or by disrupting DNA synthesis pathways.
- Mechanism of Action : The proposed mechanism involves the inhibition of enzymes critical for DNA replication and repair, potentially leading to increased cell death in rapidly dividing cancer cells .
Case Studies
- In Vitro Studies : A study evaluating the cytotoxic effects of thienopyrimidine derivatives on human cancer cell lines revealed that modifications to the substituents significantly affected their potency. The compound exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .
- Animal Models : In vivo studies using murine models have shown promising results where administration of the compound led to reduced tumor growth and improved survival rates compared to control groups .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Thienopyrimidine Core : Essential for interaction with biological targets.
- Sulfanyl Group : Enhances reactivity and may contribute to binding affinity.
- Substituents on Aromatic Rings : Influence lipophilicity and selectivity towards specific enzymes or receptors.
Properties
IUPAC Name |
2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O2S2/c1-14-4-6-17(10-16(14)3)12-28-23(30)22-20(8-9-31-22)27-24(28)32-13-21(29)26-18-7-5-15(2)19(25)11-18/h4-11H,12-13H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGOGRIQGIEXQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4)C)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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